N-hydroxytetrahydrofuran-3-carboxamidine
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Overview
Description
N-hydroxytetrahydrofuran-3-carboxamidine is a chemical compound with the molecular formula C5H10N2O2. It contains a five-membered ring structure known as oxolane, which is a type of ether. This compound also features an amidine group, which is a functional group containing a carbon-nitrogen double bond and a nitrogen-hydrogen bond. The presence of a hydroxyl group further adds to its chemical complexity .
Preparation Methods
The synthesis of N-hydroxytetrahydrofuran-3-carboxamidine typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the tetrahydrofuran ring, which can be achieved through cyclization reactions involving diols or other suitable precursors. The amidine group is then introduced through reactions involving nitriles or amides, often under acidic or basic conditions to facilitate the formation of the carbon-nitrogen double bond.
Reaction Conditions: Common reagents used in the synthesis include acids, bases, and catalysts that promote cyclization and amidine formation. The reactions are typically carried out at controlled temperatures to ensure the stability of the intermediate and final products.
Industrial Production Methods: Industrial production may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-hydroxytetrahydrofuran-3-carboxamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amidine group can be reduced to form amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups.
Scientific Research Applications
N-hydroxytetrahydrofuran-3-carboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-hydroxytetrahydrofuran-3-carboxamidine involves its interaction with molecular targets such as enzymes and receptors:
Comparison with Similar Compounds
N-hydroxytetrahydrofuran-3-carboxamidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-hydroxy-2-pyrrolidone, N-hydroxy-2-pyrrolidinecarboxamide, and N-hydroxy-2-oxazolidinone share structural similarities with this compound.
Properties
IUPAC Name |
N'-hydroxyoxolane-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(7-8)4-1-2-9-3-4/h4,8H,1-3H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHAXHRKPMZBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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